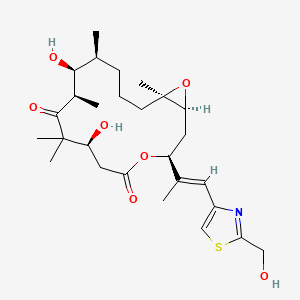

Epothilone F

Beschreibung

Eigenschaften

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIMCRYGLFQEOE-RGJAOAFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208518-52-9 | |

| Record name | Epothilone F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208518529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOTHILONE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFX93BX7K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Source of Epothilone F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilones represent a class of potent microtubule-stabilizing agents with significant potential in oncology. This document provides a comprehensive technical overview of the discovery and natural sourcing of Epothilone F, a hydroxylated derivative of Epothilone B. It details the initial identification from the myxobacterium Sorangium cellulosum, outlines the fermentation and isolation protocols, and presents the current understanding of its mechanism of action. This guide is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first identified as a natural product from the soil-dwelling myxobacterium, Sorangium cellulosum, specifically from strain So ce90/B2.[1] Its discovery was part of a broader investigation into the secondary metabolites of this organism, which had already yielded the parent epothilones, A and B, in the 1980s by researchers at the German National Center for Biotechnology Research (GBF).[2]

This compound is structurally a 21-hydroxy derivative of Epothilone B, a result of biotransformation by the producing organism. This hydroxylation occurs at the C-21 methyl group of the thiazole side chain and is catalyzed by a substrate-induced monooxygenase. The production of this compound is particularly noted when Sorangium cellulosum is cultivated in the absence of an adsorber resin, which allows for the accumulation and subsequent modification of the primary epothilones.

Quantitative Production Data

The production of this compound from Sorangium cellulosum is typically low and can be variable. It is considered a minor metabolite compared to other epothilones produced by the same strain. The following table summarizes the semi-quantitative production levels of key epothilones from a large-scale fermentation of Sorangium cellulosum So ce90/B2.

| Epothilone Variant | Production Level | Reference |

| Epothilone C and D | 3-6 mg/L | [1] |

| Epothilone E and F | Low and variable amounts | [1] |

| Other Variants | 1-100 µg/L | [1] |

Experimental Protocols

Fermentation of Sorangium cellulosum

The production of epothilones is achieved through submerged fermentation of Sorangium cellulosum. While specific conditions can be optimized, a general protocol is as follows:

-

Strain: Sorangium cellulosum (e.g., So ce90 or its derivatives).

-

Inoculum: A seed culture is prepared by inoculating a suitable medium (e.g., M26 medium) with a cryo-preserved stock of the bacterium and incubating for 3 days at 30°C with agitation.

-

Production Medium: A variety of media have been developed to optimize epothilone production. A representative medium may contain a carbon source (e.g., potato starch, glucose), a nitrogen source (e.g., soy powder), and essential mineral salts. The pH is typically adjusted to 7.2.

-

Adsorber Resin: To capture the epothilones and prevent their degradation, an adsorber resin such as Amberlite XAD-16 is often added to the production medium at a concentration of approximately 2% (v/v).

-

Fermentation Conditions: The production culture is incubated at 30°C with shaking (e.g., 200 rpm) for a period of 10-14 days.

Isolation and Purification of Epothilones

The following protocol describes a general method for the isolation and purification of epothilones from the fermentation broth:

-

Resin Harvesting: The Amberlite XAD-16 resin is collected from the culture broth by filtration.

-

Washing: The resin is washed with water to remove residual media components and cellular debris.

-

Elution: The epothilones are eluted from the dried resin using an organic solvent, typically methanol.

-

Concentration: The methanolic extract is concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract is subjected to multiple steps of chromatography to separate the different epothilone variants. This typically involves:

-

Reverse-Phase Chromatography: Using a stationary phase like C18 and a mobile phase gradient of water and acetonitrile or methanol.

-

High-Performance Liquid Chromatography (HPLC): For final purification of individual epothilones.

-

-

Crystallization: The purified epothilones can be crystallized from a suitable solvent system.

Structure Elucidation of this compound

The structure of this compound was determined using comprehensive spectroscopic methods.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular weight and elemental composition, confirming the addition of an oxygen atom to the molecular formula of Epothilone B.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would have been conducted to elucidate the precise location of the hydroxyl group. A key indicator for the structure of this compound is the downfield shift of the C-21 protons to approximately 4.95 ppm, compared to the methyl proton signal in Epothilone B.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Epothilones, including this compound, exert their cytotoxic effects by stabilizing microtubules. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

Caption: this compound microtubule stabilization pathway.

Experimental Workflow for this compound Discovery

The following diagram illustrates the general workflow from the cultivation of the natural source to the identification of this compound.

Caption: Workflow for this compound isolation and identification.

References

An In-depth Technical Guide to the Mechanism of Action of Epothilone F on Microtubules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Epothilone F, a potent microtubule-stabilizing agent. It details the binding interactions, effects on microtubule dynamics, resultant cellular consequences, and standard experimental protocols for investigation.

Core Mechanism of Action: Microtubule Hyperstabilization

This compound, a 16-membered macrolide natural product, exerts its potent cytotoxic effects through a mechanism similar to that of paclitaxel. The core action is the suppression of microtubule dynamics, a process critical for the proper function of the mitotic spindle during cell division. Unlike other agents that cause microtubule depolymerization, this compound enhances tubulin polymerization and hyperstabilizes the resulting microtubules against disassembly. This stabilization leads to the formation of dysfunctional mitotic spindles, cell cycle arrest at the G2/M transition, and the subsequent induction of programmed cell death (apoptosis).

Binding Site on β-Tubulin

This compound binds to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer. Experimental evidence from competitive binding assays demonstrates that the epothilone binding site overlaps with or is the same as the paclitaxel binding site. Photoaffinity labeling studies have identified residues 274-281 (TARGSQQY and TSRGSQQY in different isotypes) of β-tubulin as key interaction points. Electron crystallography and NMR studies have further elucidated the binding conformation, showing that epothilones induce a conformational change in the M-loop of β-tubulin, which is thought to strengthen the lateral contacts between protofilaments within the microtubule. This structural rigidification is the basis for the potent microtubule stabilization effect.

Effects on Microtubule Dynamics

Microtubules are inherently dynamic polymers that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This dynamism is essential for their cellular functions, particularly in the formation and operation of the mitotic spindle.

This compound profoundly alters these dynamics:

-

Promotes Polymerization: It induces the polymerization of tubulin into microtubules at concentrations where it would not normally occur, even in the absence of the essential cofactor GTP and under depolymerizing conditions like low temperatures.

-

Suppresses Dynamics: It potently suppresses the dynamic instability of microtubules. Studies on the closely related Epothilone B show a concentration-dependent decrease in both the growth and shortening rates of microtubules. At its half-maximal inhibitory concentration (IC50) for mitotic arrest, Epothilone B can cause the near-complete stabilization of microtubule dynamics in the majority of cells. This suppression of dynamics is the direct cause of mitotic arrest.

Cellular Consequences and Signaling

The hyperstabilization of microtubules by this compound triggers a cascade of events within the cell, culminating in apoptosis.

Mitotic Arrest

During mitosis, the mitotic spindle must be highly

The Role of Epothilone F in Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilones represent a class of potent microtubule-stabilizing agents that have garnered significant interest in oncology and neuroscience research. Among them, Epothilone F stands as a key derivative, often serving as a precursor in the semi-synthesis of other analogues. This technical guide provides an in-depth examination of the role of this compound in tubulin polymerization, detailing its mechanism of action, binding interactions, and the quantitative impact on microtubule dynamics. This document synthesizes critical data into a comparative format, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for professionals in the field.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic instability, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of this delicate equilibrium is a validated strategy in cancer therapy.

Epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, exert their potent cytotoxic effects by interfering with microtubule dynamics.[1][2] Unlike taxanes, another prominent class of microtubule stabilizers, epothilones have demonstrated efficacy against multidrug-resistant cancer cell lines, particularly those overexpressing P-glycoprotein.[3][4] this compound, an epoxide-containing derivative, is a naturally occurring analogue and a crucial intermediate in the synthesis of other epothilones with modified properties.[1] Understanding the specific interactions and effects of this compound is therefore critical for the rational design of novel anti-cancer agents.

Mechanism of Action

This compound, like other epothilones, functions as a microtubule-stabilizing agent. Its primary mechanism of action involves the promotion of tubulin polymerization into stable microtubules and the inhibition of their subsequent depolymerization.[1][5] This leads to an accumulation of microtubules in the cell, disrupting the formation of the mitotic spindle and ultimately causing cell cycle arrest at the G2-M transition, which triggers apoptosis.[3][4]

The key steps in the mechanism of action are:

-

Binding to β-tubulin: this compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[6] This binding site is located on the interior surface of the microtubule, at or near the taxane-binding site.[7][8]

-

Promotion of Polymerization: By binding to tubulin, this compound induces a conformational change that favors the polymerized state, effectively lowering the critical concentration of tubulin required for assembly.[9] This allows for microtubule formation even in the absence of GTP and at low temperatures, conditions that normally favor depolymerization.[5]

-

Inhibition of Depolymerization: Once formed, the epothilone-bound microtubules are highly resistant to depolymerization by dilution, low temperature, or calcium ions.[2] This hyper-stabilization disrupts the normal dynamic instability of microtubules.

-

Disruption of Mitosis: The lack of microtubule dynamics prevents the proper formation and function of the mitotic spindle, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[3][4]

Quantitative Data on Epothilone Activity

The potency of epothilones is typically quantified by their ability to inhibit cell proliferation (IC50 values) and their binding affinity for tubulin. While specific data for this compound is less abundant in the literature compared to Epothilones A and B, its role as a synthetic precursor highlights its importance. The following tables summarize comparative data for relevant epothilones and paclitaxel.

Table 1: Comparative IC50 Values of Epothilones and Paclitaxel in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Epothilone A | T-24 (Bladder Carcinoma) | 50 | [5] |

| Epothilone B | SW620AD-300 | 0.3 | [4] |

| Paclitaxel | SW620AD-300 | 250 | [4] |

| Epothilone B | D341 (Medulloblastoma) | 0.53 | [10] |

| Ixabepilone | Various (Breast, Colon, Lung) | 1.4 - 45 | [11] |

Table 2: Comparative Tubulin Binding and Polymerization Data

| Compound | Parameter | Value | Reference |

| Epothilone A | Ki for [3H]paclitaxel displacement | 2.3 µM | [5] |

| Epothilone B | Ki for [3H]paclitaxel displacement | 3.3 µM | [5] |

| Paclitaxel | Ki for [3H]paclitaxel displacement | 3.6 µM | [5] |

| Epothilone A | Binding Constant (Kb) | 2.93 x 10⁷ M⁻¹ | [2] |

| Epothilone B | Binding Constant (Kb) | 6.08 x 10⁸ M⁻¹ | [2] |

| Epothilone B | Ki | 0.71 µM | [10] |

| Epothilone A | EC50 for tubulin polymerization | 16 µM | [12] |

| Epothilone B | EC50 for tubulin polymerization | 5.7 µM | [12] |

The Epothilone Binding Site on β-Tubulin

High-resolution structural studies, including X-ray crystallography and electron crystallography, have elucidated the binding site of epothilones on β-tubulin.[6][7] this compound, sharing the same core macrolide structure, is expected to bind in a similar manner. The binding pocket is located on the luminal side of the microtubule and is largely hydrophobic.[6]

Key amino acid residues in β-tubulin that interact with epothilones include those in the H7 helix, the M-loop, and the S9-S10 strands.[6] Hydrogen bonds are formed between the epothilone molecule and residues such as Thr274 and Asp224.[6][12] The thiazole side chain of epothilones occupies a region of the binding pocket not utilized by paclitaxel, which may contribute to their activity against taxane-resistant cells.[4]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.[13]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

Half-area 96-well plates

Protocol:

-

Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[13][14]

-

Add the test compound (e.g., this compound) at various concentrations to the tubulin solution. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

-

Immediately place the plate in the spectrophotometer, pre-set to 37°C.

-

Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[13][15]

-

Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the final plateau of microtubule mass can be used to quantify the effect of the compound.

Microtubule Binding Assay (Fluorescence Anisotropy)

This assay determines the binding affinity of a compound to microtubules by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Pre-polymerized, stabilized microtubules

-

Fluorescent taxoid probe (e.g., Flutax-2)

-

Assay buffer

-

This compound (or other test compounds)

-

Fluorometer capable of measuring fluorescence anisotropy

Protocol:

-

Incubate the pre-polymerized microtubules with the fluorescent taxoid probe until equilibrium is reached.

-

Add increasing concentrations of the test compound (this compound) to the microtubule-probe mixture.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence anisotropy of the samples. The displacement of the fluorescent probe by the test compound will result in a decrease in anisotropy.

-

Plot the change in anisotropy against the concentration of the test compound to determine the binding affinity (Kb or Ki).[16]

Visualizing Molecular Interactions and Workflows

Signaling Pathway of Epothilone-Induced Apoptosis

Caption: this compound's mechanism leading to apoptosis.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship of this compound and its Analogs

Caption: Synthetic relationship of this compound.

Conclusion

This compound plays a significant, albeit often intermediary, role in the landscape of microtubule-stabilizing agents. Its mechanism of action mirrors that of other potent epothilones, inducing tubulin polymerization and microtubule stabilization, ultimately leading to mitotic arrest and apoptosis in cancer cells. While quantitative data for this compound itself is less prevalent, its structural similarity to highly active analogues and its utility in semi-synthesis underscore its importance. The experimental protocols and conceptual diagrams provided herein offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of the epothilone class of compounds. Future research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound may reveal unique therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccbb.pitt.edu [ccbb.pitt.edu]

- 8. guptalab.science [guptalab.science]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Epothilone F in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and data are based on the well-documented activities of the epothilone class of compounds, particularly Epothilones A, B, and their synthetic derivatives. Specific quantitative data and optimized protocols for Epothilone F are not extensively available in published literature. Therefore, the provided information should serve as a starting point, and empirical optimization for specific cell lines and experimental conditions is highly recommended.

Introduction

Epothilones are a class of 16-membered macrolide compounds, originally isolated from the myxobacterium Sorangium cellulosum.[1][2] They are potent microtubule-stabilizing agents with significant anti-proliferative activity against a broad range of cancer cell lines.[2][3] Like taxanes, epothilones bind to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[1][4][5] This action disrupts normal microtubule dynamics, leading to the formation of abnormal mitotic spindles, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[2][3]

A key advantage of epothilones is their efficacy in tumor models that have developed resistance to taxanes, including those with β-tubulin mutations or overexpression of the P-glycoprotein (P-gp) efflux pump.[1][2] this compound is an epoxide-containing member of this class. These application notes provide generalized protocols for evaluating the in vitro efficacy of this compound in cancer cell culture models.

Mechanism of Action

The primary mechanism of action for epothilones involves the stabilization of microtubules. This interference with microtubule dynamics is the initiating event that leads to cell death.

-

Binding to β-Tubulin: this compound binds to the β-tubulin subunit of microtubules, at a site similar to that of paclitaxel.[1]

-

Microtubule Stabilization: This binding enhances the polymerization of tubulin dimers and stabilizes existing microtubules, preventing their depolymerization.[2][6]

-

Disruption of Mitosis: The stabilized, non-dynamic microtubules are dysfunctional. They cannot form a proper mitotic spindle, which is essential for chromosome segregation during mitosis.[1]

-

Cell Cycle Arrest: The failure of spindle formation activates the mitotic checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[2][3]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[1][2]

Caption: General mechanism of action for this compound.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not widely reported, data from other epothilones can provide an expected potency range. Epothilones typically exhibit cytotoxicity in the low nanomolar range across various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

| Ixabepilone | Breast Cancer Panel (35 lines) | Breast | 1.4 - 45 |

| Colon Cancer Panel (20 lines) | Colon | 1.4 - 45 | |

| Lung Cancer Panel (23 lines) | Lung | 1.4 - 45 | |

| Fludelone (Flu) | RPMI 8226, CAG, H929 | Multiple Myeloma | 6 - 14.4 |

| MM.1S | Multiple Myeloma | 6 - 14.4 | |

| Epothilone B | CCRF-CEM/VBL100 (MDR) | Leukemia | 2 |

| Epothilone D | CCRF-CEM/VBL100 (MDR) | Leukemia | 17 |

| ZK-EPO | MCF-7 | Breast | < 1 |

| NCI/ADR (MDR) | Breast | < 1 |

Data compiled from multiple sources.[3][7][8] This table illustrates the potent, low-nanomolar activity typical of the epothilone class.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung).

-

Culture Media: RPMI-1640, DMEM, or other appropriate base media.

-

Supplements: Fetal Bovine Serum (FBS, 10%), Penicillin-Streptomycin (1%).

-

Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT or XTT reagent for viability assays

-

Propidium Iodide (PI) and RNase A for cell cycle analysis

-

Annexin V-FITC and PI Apoptosis Detection Kit

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader

-

Flow cytometer

-

Centrifuge

-

Protocol 1: Stock Solution Preparation

Epothilones are typically dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in culture medium for experiments.

-

Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening.

-

Dissolution: Reconstitute the powder in sterile DMSO to create a 10 mM stock solution. For example, for Epothilone B (MW: 507.68 g/mol ), add 197.0 µL of DMSO to 1 mg of powder. Adjust volume based on the molecular weight of this compound.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[9]

-

Working Solutions: On the day of the experiment, thaw an aliquot and perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability (IC₅₀ Determination) Assay

This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.

Caption: Experimental workflow for IC₅₀ determination.

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Drug Treatment: Prepare a range of this compound concentrations (e.g., from 0.01 nM to 1 µM) by serial dilution. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Remove the old medium from the wells and add 100 µL of the drug-containing medium. Incubate the plate for 48 to 72 hours.

-

Viability Assessment: Add 10 µL of MTT solution (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours. If using MTT, dissolve the resulting formazan crystals with 100 µL of DMSO.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against the log of this compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment.

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound at concentrations around the determined IC₅₀ (e.g., 1x and 5x IC₅₀) for 12, 24, or 48 hours.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. An accumulation of cells in the G2/M peak is expected.

Apoptosis Signaling Pathways

Epothilones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cell type.[1] The intrinsic pathway is frequently observed and involves the release of mitochondrial proteins.[8][10]

Caption: Apoptosis signaling pathways induced by epothilones.

Analysis of Apoptosis:

-

Annexin V/PI Staining: This is the standard method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic or late apoptotic cells.

-

Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases (like Caspase-3) and initiator caspases (Caspase-8, Caspase-9) in cell lysates.[8][10]

-

Western Blotting: Analyze the cleavage of PARP or Caspase-3. Also, probe for the release of cytochrome c from the mitochondria into the cytosol by separating cellular fractions.[8]

References

- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ascopubs.org [ascopubs.org]

- 5. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Epothilone F-Induced Mitotic Arrest in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of 16-membered macrolide natural products that exhibit potent cytotoxic activity against a wide range of cancer cell lines. Their mechanism of action is similar to that of paclitaxel, involving the stabilization of microtubules, which leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. Epothilone F, a member of this family, functions as a microtubule-stabilizing agent, making it a valuable tool for studying mitotic processes and a potential candidate for anticancer drug development. Unlike taxanes, epothilones have demonstrated efficacy against multidrug-resistant cancer cell lines, particularly those that overexpress P-glycoprotein.

These application notes provide an overview of the use of this compound for inducing mitotic arrest in cultured cells, including its mechanism of action, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound exerts its biological effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The dynamic instability of microtubules is crucial for the proper formation and function of the mitotic spindle during cell division. By suppressing microtubule dynamics, this compound disrupts the normal process of mitosis, leading to a prolonged mitotic block. This sustained arrest in the G2/M phase of the cell cycle ultimately triggers the apoptotic cascade, resulting in programmed cell death.

Data Presentation

The following tables summarize the cytotoxic and antimitotic activities of various epothilone analogs in different human cancer cell lines. While specific data for this compound is limited in the current literature, the provided data for other epothilones can serve as a valuable reference for experimental design.

Table 1: IC50 Values of Epothilone Analogs in Various Cancer Cell Lines

| Epothilone Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Epothilone A | Multiple Cell Lines | Various | ~2-35 | |

| Epothilone B | Multiple Cell Lines | Various | ~0.3-3 | |

| Epothilone B | SW620AD-300 | Colorectal Cancer | 0.3 | |

| Epothilone B | MCF-7 | Breast Cancer | 3.5 (IC50 for mitotic arrest) | |

| Epothilone D | CCRF-CEM/VBL100 | Leukemia | 17 | |

| Ixabepilone | Multiple Cell Lines | Various | 1.4 - 34.5 | |

| Fludelone (dEpoB) | RPMI 8226 | Multiple Myeloma | 37 - 68.6 |

Table 2: Effect of Epothilone B on Microtubule Dynamics in MCF7 Cells

| Concentration (nM) | Effect on Mitotic Arrest | Mean Growth Rate Decrease | Mean Shortening Rate Decrease | Dynamicity Decrease | Reference |

| 0.2 | None | Not Significant | Not Significant | Not Significant | |

| 2.0 (IC33) | One-third maximal | 38% | 27% | 47% | |

| 3.5 (IC50) | Half-maximal | - | - | 62% |

Experimental Protocols

The following are detailed protocols for inducing mitotic arrest using this compound and for analyzing its effects on the cell cycle and microtubule polymerization.

Protocol 1: Induction of Mitotic Arrest in Cultured Cells

This protocol describes the general procedure for treating cultured cancer cells with this compound to induce mitotic arrest.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cancer cells (e.g., HeLa, MCF-7, A549)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in appropriate cell culture vessels and allow them to adhere and grow to a desired confluency (typically 50-70%).

-

Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line, starting with a range from sub-nanomolar to low micromolar concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to induce mitotic arrest. The optimal incubation time may vary depending on the cell line and the concentration of this compound used.

-

Observation and Harvesting: Observe the cells under a microscope for morphological changes indicative of mitotic arrest (e.g., rounded-up cells). Harvest the cells for downstream analysis, such as cell cycle analysis or protein extraction.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound-treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both treated and untreated cells by trypsinization.

-

Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4

Formulation of Epothilone F for In Vivo Preclinical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Introduction:

Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anti-cancer therapeutics. Their mechanism of action is similar to taxanes, involving the promotion of tubulin polymerization and stabilization of microtubules, which leads to cell cycle arrest at the G2-M transition and subsequent apoptosis. Epothilone F, a synthetic analogue, has demonstrated potent antitumor activity in preclinical models. A critical aspect of in vivo evaluation is the development of a stable and effective formulation for parenteral administration. This document provides detailed protocols for the formulation of this compound for in vivo studies, based on established methodologies for epothilone analogues.

Data Presentation: Formulation Compositions

Several formulations have been successfully utilized for the in vivo delivery of this compound and its closely related analogues. The selection of a particular formulation may depend on the specific experimental requirements, such as desired concentration and vehicle tolerance in the animal model. The following tables summarize quantitative data for common formulations.

Table 1: this compound Solvent-Based Formulations

| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achievable Concentration |

| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |

| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |

| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |

Table 2: Formulation for a Desoxythis compound (dEpoF) Analog

| Vehicle Component | Purpose | Reference |

| Cremophor EL | Solubilizing agent | |

| Ethanol | Co-solvent |

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for in vivo administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol is suitable for achieving a clear solution of this compound for intravenous or intraperitoneal injection.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 300 (PEG300), sterile, injectable grade

-

Tween-80 (Polysorbate 80), sterile, injectable grade

-

Saline (0.9% sodium chloride), sterile, injectable grade

-

Sterile, pyrogen-free vials and syringes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle heating or sonication can be applied if precipitation occurs.

-

-

Vehicle Preparation (for a final 1 mL working solution):

-

In a sterile vial, add 400 µL of PEG300.

-

To the PEG300, add 100 µL of the this compound stock solution in DMSO. Mix thoroughly by vortexing until a homogenous solution is formed.

-

Add 50 µL of Tween-80 to the mixture and vortex until fully incorporated.

-

Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.

-

-

Final Formulation:

-

The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Visually inspect the solution for any precipitation or phase separation. If necessary, gentle warming or brief sonication can be used to ensure a clear solution.

-

It is recommended to prepare the working solution fresh on the day of use.

-

Protocol 2: In Vivo Administration in a Xenograft Mouse Model

This protocol describes the administration of an epothilone analog in a nude mouse model bearing human tumor xenografts, based on studies with desoxythis compound (dEpoF).

Animal Model:

-

Nude mice

-

Tumor cell line: e.g., Human chronic myelocytic leukemia (K562) or human T-cell lymphoblastic leukemia (CCRF-CEM)

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells (e.g., 1 x 10^7 cells in 0.2 mL) into the flank of each mouse.

-

Allow the tumors to establish and reach a predetermined size (e.g., approximately 400 mm³).

-

-

Dosing and Administration:

-

Prepare the this compound formulation as described in Protocol 1.

-

A reported effective dose for a dEpoF analog is 30 mg/kg.

-

Administer the formulation via a 6-hour intravenous infusion.

-

A typical treatment schedule could be administration on days 16, 18, 20, 22, 26, and 28 post-tumor implantation.

-

-

Monitoring:

-

Monitor tumor size and body weight of the mice regularly throughout the study.

-

Observe for any signs of toxicity.

-

Mandatory Visualizations

This compound Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Epothilone F: A Powerful Tool for Investigating Microtubule Dynamics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Epothilones are a class of 16-membered macrolides, originally identified as metabolites of the myxobacterium Sorangium cellulosum, that have garnered significant interest as potent microtubule-stabilizing agents.[1][2] Among them, Epothilone F and its analogues serve as invaluable research tools for dissecting the intricate processes governed by microtubule dynamics. This document provides detailed application notes and experimental protocols for utilizing this compound to study microtubule function in various biological contexts.

Epothilones exert their biological effects by binding to the β-tubulin subunit of microtubules, sharing a binding site that overlaps with that of paclitaxel.[3][4][5] This interaction promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, effectively suppressing their dynamic instability.[4][6] This hyperstabilization leads to the formation of non-functional microtubule bundles, disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[6][7][8] A key advantage of epothilones over taxanes is their retained activity against multidrug-resistant cancer cell lines, particularly those overexpressing P-glycoprotein.[3][6]

Data Presentation

The following tables summarize key quantitative data related to the activity of epothilones, providing a basis for experimental design and comparison.

Table 1: Cytotoxicity of Epothilones in Various Human Cancer Cell Lines (IC50 values)

| Cell Line | Epothilone B (nM) | Paclitaxel (nM) | Reference |

| SW620AD-300 (P-glycoprotein overexpressing) | 0.3 | 250 | [9] |

| MDA-MB-435 | 2 | - | [10] |

| HepG-2 (Liver) | 6.32 µM | - | [11][12] |

| HCT-116 (Colon) | 7.34 µM | - | [11][12] |

| PC3 (Prostate) | 7.6 µM | - | [11][12] |

| MCF-7 (Breast) | 11.91 µM | - | [11] |

Table 2: In Vitro Activity of Epothilones

| Parameter | Epothilone A | Epothilone B | Paclitaxel | Reference |

| Tubulin Polymerization | Potent inducer, similar to paclitaxel | More potent inducer than Epothilone A and paclitaxel | Potent inducer | [9] |

| [3H]paclitaxel Binding Inhibition | Competitive inhibitor | Competitive inhibitor | - | [3][4] |

| Binding Constant (to tubulin) | 2.93 x 10⁷ M⁻¹ | 6.08 x 10⁸ M⁻¹ | - | [13] |

| Ki (for tubulin binding) | 1.4 µM | 0.7 µM | - | [13] |

Experimental Protocols

Herein are detailed protocols for key experiments to study microtubule dynamics using this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin. A fluorescence-based kit is a common method for this purpose.[14]

Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

Fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. # BK011P)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Paclitaxel (as a positive control)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in general tubulin buffer.

-

On ice, add the following to a 96-well plate:

-

General tubulin buffer

-

Tubulin protein

-

This compound at various concentrations (or vehicle control)

-

Fluorescent reporter from the kit

-

-

Initiate the polymerization by adding GTP to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. Increased fluorescence indicates microtubule polymerization.

Immunofluorescence Microscopy of Cellular Microtubules

This protocol allows for the visualization of microtubule architecture in cells treated with this compound.

Materials:

-

Cultured cells (e.g., HeLa, MDA-MB-435)

-

This compound

-

Methanol (ice-cold) or 4% formaldehyde in PBS

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 6-24 hours).[10]

-

Wash the cells with PBS.

-

Fixation:

-

Wash the cells three times with PBS.

-

Permeabilization (if formaldehyde-fixed): Incubate with 0.3% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.[16]

-

Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[16]

-

Wash the cells three times with PBS.

-

Counterstaining: Incubate with a nuclear counterstain for 5-10 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Look for changes such as microtubule bundling and altered spindle formation in mitotic cells.[17]

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits cell growth (e.g., IC50). Assays like MTT, XTT, or those measuring ATP content are commonly used.[18][19]

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control).

-

Incubate the plate for a specified period (e.g., 48-72 hours).[19]

-

For MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

For XTT Assay:

-

Add the XTT reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in microtubule research.

Caption: Mechanism of action of this compound on microtubule dynamics.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Epothilones: a novel class of non-taxane microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. | Semantic Scholar [semanticscholar.org]

- 5. guptalab.science [guptalab.science]

- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of the epothilone [chm.bris.ac.uk]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Differential responses of mitotic spindle pole formation to microtubule-stabilizing agents epothilones A and B at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. blj.journals.ekb.eg [blj.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 17. Photoswitchable Epothilone‐Based Microtubule Stabilisers Allow GFP‐Imaging‐Compatible, Optical Control over the Microtubule Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Epothilone F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Epothilone F in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a polyketide natural product, first identified as a metabolite of the myxobacterium Sorangium cellulosum. It is the 21-hydroxy derivative of Epothilone B, a well-known microtubule-stabilizing agent with potent cytotoxic activity against a broad range of cancer cell lines. The mechanism of action of epothilones involves their binding to β-tubulin, which leads to the stabilization of microtubules, causing cell cycle arrest at the G2-M phase and subsequent apoptosis. Due to its therapeutic potential, accurate and precise quantification of this compound is crucial for drug development, metabolic studies, and quality control.

This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of this compound

The primary mechanism of action for epothilones is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. This interference with microtubule dynamics leads to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound in a cancer cell.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: An isocratic mobile phase of methanol and water (70:30, v/v) can be used. For improved peak shape and resolution, a gradient elution may be employed, starting with a lower organic phase concentration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 249 nm.

-

Injection Volume: 20 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (Bulk Drug): Prepare a sample solution of the bulk drug in methanol at a concentration of approximately 50 µg/mL.

-

Sample Preparation (Formulation): For formulated products, an extraction step may be necessary. For example, a solid dosage form can be crushed, and the active ingredient extracted with a suitable solvent like methanol, followed by filtration.

3. Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and tissue homogenates, making it suitable for pharmacokinetic studies.

Experimental Workflow

Delivery Systems for Epothilone F in Cancer Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape and future directions for the development of effective delivery systems for Epothilone F, a potent microtubule-stabilizing agent with significant potential in cancer therapy. Due to the limited availability of specific data on this compound delivery systems, this document leverages established protocols and quantitative data from closely related epothilone analogues, such as Epothilone B and D, to provide actionable guidance for researchers.

Introduction to this compound and the Need for Advanced Delivery Systems

Epothilones are a class of 16-membered macrolide compounds that exhibit potent anticancer activity by a mechanism similar to taxanes, involving the stabilization of microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] this compound, a hydroxylated derivative of Epothilone B, is a promising candidate for cancer treatment. However, like other chemotherapeutic agents, the systemic administration of epothilones can lead to significant side effects.[3] Advanced drug delivery systems are crucial for enhancing the therapeutic index of this compound by improving its solubility, stability, and tumor-targeting capabilities, while minimizing off-target toxicity.[2] This document outlines protocols for the formulation and evaluation of polymeric nanoparticle, liposomal, and polymeric micelle delivery systems for this compound.

Signaling Pathway of Epothilone-Induced Apoptosis

Epothilones exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules.[1][4] This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase.[2][5] Prolonged mitotic arrest ultimately triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death.[6][7] Some studies also suggest the involvement of the extrinsic pathway through the upregulation of death receptors like DR4 and DR5.[2]

Data Presentation: Quantitative Comparison of Epothilone Delivery Systems

The following tables summarize key quantitative data for various epothilone delivery systems based on studies of close analogues. These values can serve as a benchmark for the development and optimization of this compound formulations.

Table 1: Physicochemical Properties of Epothilone-Loaded Nanoparticles

| Delivery System | Epothilone Analogue | Polymer/Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Polymeric Micelles | Epothilone D | mPEG-b-p(amino acid) | ~75 | N/A | >5 | >90 | [8] |

| Polymeric Micelles | Epothilone B | PEG-b-PLA | ~30 | N/A | ~5-10 | N/A | [9] |

| Liposomes | Epothilone B | DPPC:Cholesterol | ~208 | <0.2 | N/A | N/A | [10] |

N/A: Not Available in the cited source.

Table 2: In Vitro Drug Release and In Vivo Efficacy of Epothilone Delivery Systems

| Delivery System | Epothilone Analogue | Cancer Model | In Vitro Release (t1/2) | In Vivo Efficacy | Reference |

| Polymeric Micelles | Epothilone D | N/A | pH-dependent | 6-fold increased plasma exposure vs. free drug | [8] |

| Polymeric Micelles | Epothilone B | A549 Xenograft | 5.98 hours | Tumor regression at 2.0 mg/kg (in combination) | [9] |

| Synthetic Analogue | Fludelone (Flu) | RPMI 8226 Xenograft | N/A | Complete tumor disappearance at 20 mg/kg | [11][12] |

N/A: Not Available in the cited source.

Experimental Protocols

The following are detailed protocols adapted for the preparation and characterization of this compound delivery systems.

Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes the formulation of this compound-loaded nanoparticles using an oil-in-water emulsion solvent evaporation technique.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

Deionized water

Protocol:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

-

Aqueous Phase Preparation: Dissolve PVA in deionized water to create a surfactant solution.

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator on an ice bath.

-

Solvent Evaporation: Stir the resulting emulsion at room temperature overnight to allow for the complete evaporation of DCM.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

-

Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize for long-term storage.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol details the preparation of liposomal formulations of this compound.

Materials:

-

This compound

-

Phospholipids (e.g., DPPC)

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

-

Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization of this compound Delivery Systems

4.3.1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS).

-

Protocol: Disperse the nanoparticle/liposome formulation in deionized water and measure the particle size distribution and zeta potential using a DLS instrument.

4.3.2. Drug Loading and Encapsulation Efficiency:

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Protocol:

-

Lyse a known amount of the formulation with a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.

-

Centrifuge to pellet the polymer/lipid debris.

-

Analyze the supernatant using a validated HPLC method to quantify the amount of this compound.

-

Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

-

Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

-

In Vitro Drug Release Study

This protocol describes how to assess the release kinetics of this compound from the delivery system.

Materials:

-

This compound-loaded formulation

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (with appropriate molecular weight cut-off)

Protocol:

-

Disperse a known amount of the formulation in PBS.

-

Place the dispersion in a dialysis bag and seal it.

-

Immerse the dialysis bag in a larger volume of PBS at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

-

Quantify the concentration of this compound in the collected samples using HPLC.

-

Plot the cumulative percentage of drug released as a function of time.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound formulations in a tumor xenograft model.

Materials:

-

Female athymic nude mice

-

This compound formulation and free drug solution

-

Vehicle control (e.g., saline)

Protocol:

-

Tumor Inoculation: Subcutaneously inject cancer cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Animal Grouping: Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound formulation).

-

Treatment Administration: Administer the treatments intravenously at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Plot tumor growth curves for each group.

Conclusion

The development of advanced delivery systems for this compound holds immense promise for improving its therapeutic potential in cancer treatment. The protocols and data presented in these application notes, though largely adapted from studies on related epothilones, provide a solid foundation for researchers to design, formulate, and evaluate novel this compound delivery systems. Further research focusing specifically on this compound formulations is warranted to fully realize its clinical utility.

References

- 1. scilit.com [scilit.com]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis, discovery, and development of a highly promising class of microtubule stabilization agents: Curative effects of desoxyepothilones B and F against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative profiling of the novel epothilone, sagopilone, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epothilone B-based 3-in-1 polymeric micelle for anticancer drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revealing Population Heterogeneity in Vesicle-Based Nanomedicines Using Automated, Single Particle Raman Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Epothilone F Cytotoxicity with MTT Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of microtubule-stabilizing agents that have shown potent cytotoxic activity against a wide range of cancer cell lines, including those resistant to taxanes.[1][2] Epothilone F, a natural analog, exerts its anticancer effects by promoting tubulin polymerization and stabilizing microtubules.[1][3] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][4] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for determining cell viability.[5][6]

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5][7] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of living cells.[6][7] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of compounds like this compound can be quantified.[5]

Mechanism of Action of this compound

This compound shares a similar mechanism of action with other epothilones and taxanes, targeting the β-tubulin subunit of microtubules.[3][4] However, epothilones are effective in cancer cells that have developed resistance to taxanes, often due to mutations in β-tubulin or overexpression of P-glycoprotein.[1]

The binding of this compound to β-tubulin enhances the polymerization of tubulin dimers into microtubules and stabilizes the existing microtubules by inhibiting their depolymerization.[3][4] This leads to the formation of dysfunctional and aberrant microtubule bundles during the M phase of the cell cycle.[3] The cell is consequently arrested at the metaphase/anaphase transition, which ultimately activates the apoptotic cascade, leading to cell death.[1][3]

Caption: this compound mechanism of action leading to apoptosis.

Experimental Protocols

Materials and Reagents

-

This compound (ensure high purity)

-

Selected cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

Cell Culture and Seeding

-

Culture the selected cancer cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO₂.

-

Once the cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[8]

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[8]

This compound Treatment

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from picomolar to micromolar) to determine the IC₅₀ value accurately.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental design.[8]

MTT Assay Protocol

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

-

Incubate the plate for an additional 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[6][7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[7][9]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][7]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Analysis

The absorbance values obtained are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results should be presented in a clear and structured table, summarizing the effects of different concentrations of this compound on cell viability.

| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Control (0 nM) | Value | Value | 100% |

| Concentration 1 | Value | Value | Value |

| Concentration 2 | Value | Value | Value |

| Concentration 3 | Value | Value | Value |

| Concentration 4 | Value | Value | Value |

| Concentration 5 | Value | Value | Value |

From the dose-response curve of % Cell Viability versus this compound concentration, the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth) can be determined using appropriate software (e.g., GraphPad Prism). Epothilones typically exhibit IC₅₀ values in the low nanomolar to sub-nanomolar range in sensitive cancer cell lines.[10]

Conclusion

The MTT assay is a reliable and straightforward method for evaluating the cytotoxic effects of this compound on cancer cell lines. This protocol provides a detailed framework for conducting the experiment, from cell culture to data analysis. Accurate determination of the cytotoxic potential of this compound is a critical step in the preclinical development of this promising class of anticancer agents. Researchers should be aware that various factors, such as cell seeding density, can influence the IC₅₀ values obtained from MTT assays.[11]

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. researchgate.net [researchgate.net]